molecular formula C16H27N5O4Si B12404263 (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12404263
M. Wt: 381.50 g/mol
InChI Key: UYYHTFUFYVROBD-BWIWHEPQSA-N
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Description

The compound (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that features a purine base attached to a modified ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps. The process begins with the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the tert-butyl(dimethyl)silyl group. The purine base is then attached through a glycosylation reaction. The final steps involve deprotection and purification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride for the removal of the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential role in nucleic acid chemistry. It can be used to create modified nucleotides for studying DNA and RNA interactions.

Medicine

In medicine, the compound has potential applications in drug development. Its structure allows for the design of analogs that can interact with biological targets, potentially leading to new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In nucleic acid chemistry, it can form stable complexes with DNA or RNA, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: This compound lacks the tert-butyl(dimethyl)silyl group, making it less stable under certain conditions.

    (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyldimethylsilyl]oxy-2-(hydroxymethyl)oxolan-3-one:

Uniqueness

The presence of the tert-butyl(dimethyl)silyl group in (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol provides unique stability and reactivity characteristics. This makes it particularly useful in synthetic chemistry and as a precursor for more complex molecules.

Properties

Molecular Formula

C16H27N5O4Si

Molecular Weight

381.50 g/mol

IUPAC Name

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-11(23)9(6-22)24-15(12)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11?,12+,15-/m1/s1

InChI Key

UYYHTFUFYVROBD-BWIWHEPQSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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